molecular formula C8H10N4O4 B12796659 2',3'-Epoxy Ribavirin CAS No. 131922-29-7

2',3'-Epoxy Ribavirin

Cat. No.: B12796659
CAS No.: 131922-29-7
M. Wt: 226.19 g/mol
InChI Key: LNMRCEJNQCIOJF-UHFFFAOYSA-N
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Description

2’,3’-Epoxy Ribavirin is a derivative of Ribavirin, a synthetic guanosine analogue with broad-spectrum antiviral activity. Ribavirin has been used to treat various viral infections, including hepatitis C, respiratory syncytial virus, and Lassa fever. The epoxy modification at the 2’ and 3’ positions of the ribose ring in Ribavirin enhances its chemical properties, potentially leading to improved antiviral efficacy and reduced cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Epoxy Ribavirin typically involves the following steps:

    Starting Material: Ribavirin is used as the starting material.

    Epoxidation: The hydroxyl groups at the 2’ and 3’ positions of the ribose ring are oxidized to form an epoxide.

    Purification: The product is purified using chromatographic techniques to obtain pure 2’,3’-Epoxy Ribavirin.

Industrial Production Methods: Industrial production of 2’,3’-Epoxy Ribavirin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Epoxy Ribavirin undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be further oxidized to form diols or other oxidized derivatives.

    Reduction: Reduction of the epoxide ring can yield the corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic conditions.

Major Products:

    Diols: Formed by the reduction of the epoxide ring.

    Substituted Derivatives: Formed by nucleophilic substitution reactions.

Comparison with Similar Compounds

Uniqueness of 2’,3’-Epoxy Ribavirin:

Properties

CAS No.

131922-29-7

Molecular Formula

C8H10N4O4

Molecular Weight

226.19 g/mol

IUPAC Name

1-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C8H10N4O4/c9-6(14)7-10-2-12(11-7)8-5-4(16-5)3(1-13)15-8/h2-5,8,13H,1H2,(H2,9,14)

InChI Key

LNMRCEJNQCIOJF-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1C2C3C(O3)C(O2)CO)C(=O)N

Origin of Product

United States

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